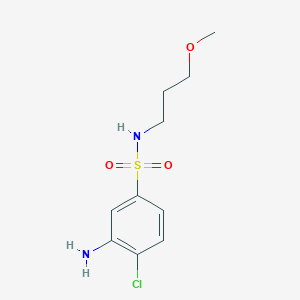
(5-Bromo-2-fluorophenyl)(phenyl)methanone
Overview
Description
“(5-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO . It has an average mass of 279.104 Da and a monoisotopic mass of 277.974243 Da .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluorophenyl)(phenyl)methanone” has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Scientific Research Applications
Medicinal Chemistry Intermediate
(5-Bromo-2-fluorophenyl)(phenyl)methanone: serves as a valuable intermediate in medicinal chemistry. The presence of bromine and fluorine atoms on the benzene ring makes it an active group for further chemical reactions. These halogen substituents can activate electron-deficient arenes, enhancing the electrophilic ability of SN2 electrophiles, making them more reactive .
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of biologically active compounds, particularly in the development of pyrazinyl ketones. These compounds have shown a range of biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial, and cytostatic activities .
Pharmaceutical Research
In pharmaceutical research, (5-Bromo-2-fluorophenyl)(phenyl)methanone can be utilized to create novel drug candidates. Its molecular structure allows for the exploration of solvent-accessible regions in proteins, aiding in the design of selective inhibitors for various isoforms in vitro studies .
Density Functional Theory (DFT) Studies
The compound’s molecular electrostatic potential and frontier molecular orbitals can be analyzed using DFT. This helps understand the physicochemical properties of the compound, including its reactivity and stability, which is crucial for designing new drugs .
Antiviral Agent Development
Indole derivatives, which can be synthesized using this compound, have shown significant antiviral activities. These derivatives can be designed to inhibit a broad range of RNA and DNA viruses, contributing to the development of new antiviral therapies .
Anti-inflammatory Applications
The compound’s derivatives can be explored for their anti-inflammatory properties. By modifying the molecular structure, researchers can enhance the efficacy and selectivity of these derivatives for treating various inflammatory conditions .
Anticancer Research
Derivatives of (5-Bromo-2-fluorophenyl)(phenyl)methanone can be investigated for their anticancer activities. The compound’s ability to interact with cancer cell lines and inhibit tumor growth makes it a potential candidate for developing new anticancer drugs .
Photoluminescence Photoactivators
Recent research has developed pyrazine-based prototypical aggregation-induced photoluminescence photoactivators using similar compounds. These photoactivators exhibit good stability, tunable molecular excitation motion, and electronic structure, making them useful in various scientific applications .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (5-Bromo-2-fluorophenyl)(phenyl)methanone may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been found to possess various biological activities, indicating that they may affect a broad range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that (5-bromo-2-fluorophenyl)(phenyl)methanone may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its stability and efficacy in different environments.
properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLHWDVTGPLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
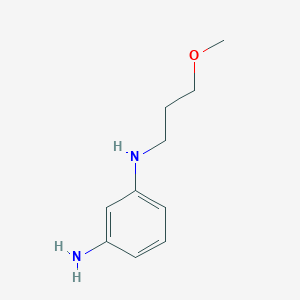
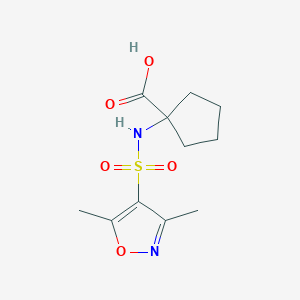
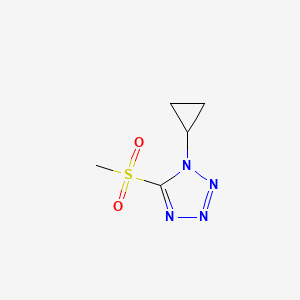
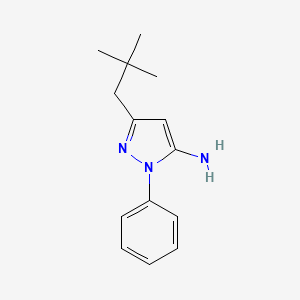
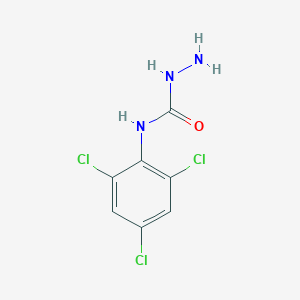
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)


![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)

